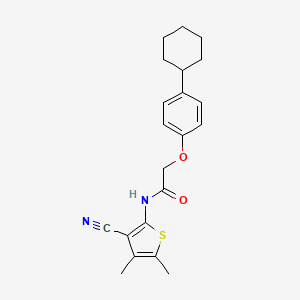![molecular formula C15H31NO B5002954 2-methyl-6-[(3-methylcyclohexyl)amino]heptan-2-ol](/img/structure/B5002954.png)
2-methyl-6-[(3-methylcyclohexyl)amino]heptan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-6-[(3-methylcyclohexyl)amino]heptan-2-ol is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are hydrocarbons that contain carbon atoms arranged in a ring structure. This compound is characterized by the presence of a cyclohexyl group, an amino group, and a heptanol backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-[(3-methylcyclohexyl)amino]heptan-2-ol typically involves multiple steps, including the formation of the cyclohexyl ring and the introduction of the amino and hydroxyl groups. One common method involves the reaction of 3-methylcyclohexylamine with a suitable heptanol derivative under controlled conditions. The reaction may require the use of catalysts and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
2-methyl-6-[(3-methylcyclohexyl)amino]heptan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted cyclohexyl derivatives.
科学的研究の応用
2-methyl-6-[(3-methylcyclohexyl)amino]heptan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-methyl-6-[(3-methylcyclohexyl)amino]heptan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Cyclohexanol: A simple cyclohexane derivative with a hydroxyl group.
Cyclohexylamine: A cyclohexane derivative with an amino group.
Heptanol: A linear alcohol with a seven-carbon chain.
Uniqueness
2-methyl-6-[(3-methylcyclohexyl)amino]heptan-2-ol is unique due to its combination of a cyclohexyl ring, an amino group, and a heptanol backbone. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
IUPAC Name |
2-methyl-6-[(3-methylcyclohexyl)amino]heptan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO/c1-12-7-5-9-14(11-12)16-13(2)8-6-10-15(3,4)17/h12-14,16-17H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKSTOQTQHEXAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)NC(C)CCCC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(5E)-5-[(5-chloro-2-methoxyphenyl)methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5002877.png)
![2-[Methyl(propan-2-yl)amino]ethyl 2-fluorobenzoate;hydrochloride](/img/structure/B5002878.png)
![methyl 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate](/img/structure/B5002892.png)

![3-(2-furylmethyl)-2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5002901.png)
![2-[2-(2,5-Dimethylphenoxy)ethylamino]ethanol;oxalic acid](/img/structure/B5002909.png)
![N-BENZYL-5-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-NITROANILINE](/img/structure/B5002917.png)
![5-(1,3-benzodioxol-5-ylmethylene)-1-[2-(4-fluorophenyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5002927.png)
![16-[Bis(2-methylpropyl)carbamoyl]tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid](/img/structure/B5002941.png)
![3-bromo-4-methoxy-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide](/img/structure/B5002943.png)
![ethyl 4-(3-fluorobenzyl)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B5002945.png)

![Ethyl 4-[5-[[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamoyl]furan-2-yl]benzoate](/img/structure/B5002968.png)
![2-acetyl-7-methoxy-3-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5002975.png)
